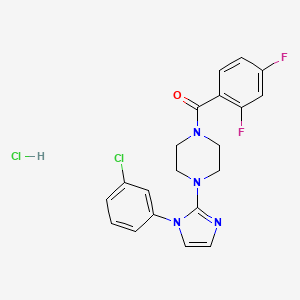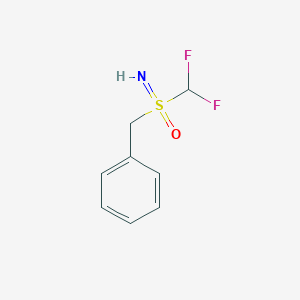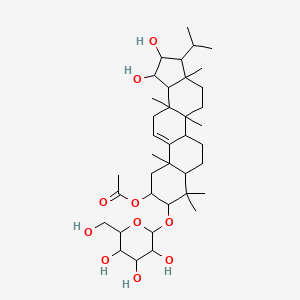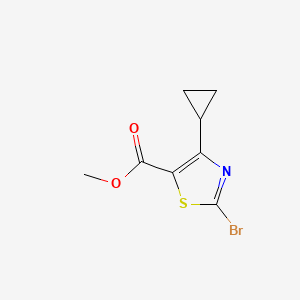
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H18Cl2F2N4O and its molecular weight is 439.29. The purity is usually 95%.
BenchChem offers high-quality (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,4-difluorophenyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on Synthesis : A study by Zheng Rui (2010) focused on the synthesis of a related compound using piperidine-4-carboxylic acid and ethyl carbonochloridate. This research provides insights into the synthesis process of similar compounds (Zheng Rui, 2010).
Antimicrobial Activity
- Antimicrobial Activity of Pyridine Derivatives : Patel et al. (2011) synthesized new pyridine derivatives, showing modest antimicrobial activity against bacteria and fungi. This suggests potential applications of related compounds in antimicrobial treatments (Patel, Agravat, & Shaikh, 2011).
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Shim et al. (2002) explored the interaction of a structurally similar compound with the CB1 cannabinoid receptor, providing a basis for understanding the molecular interactions and pharmacophore models of related compounds (Shim et al., 2002).
Chemotherapy Research
- Novel Metal-Based Chemotherapy : Navarro et al. (2000) prepared complexes by reacting CuCl2 with related compounds, offering insights into the development of novel metal-based chemotherapy for tropical diseases (Navarro et al., 2000).
Anticancer and Antituberculosis Studies
- Synthesis and Biological Screening : Mallikarjuna et al. (2014) synthesized derivatives of a similar compound, screening them for anticancer and antituberculosis activities. Some compounds showed significant activity, indicating potential therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antibacterial Activity Research
- Synthesis and Antibacterial Activity of Imidazothiadiazoles : Hu et al. (2008) focused on synthesizing fused heterocyclic thiadiazole compounds, including those with piperazine, and testing their antibacterial activities. This research underscores the antibacterial potential of structurally related compounds (Hu, Hou, Xie, Huang, & Zhang, 2008).
Enzyme Inhibitory Activity
- Synthesis of Therapeutic Agents : Abbasi et al. (2019) synthesized a series of compounds with piperazine and evaluated their α-glucosidase inhibitory activity, contributing to the understanding of potential therapeutic applications (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2,4-difluorophenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-14-2-1-3-16(12-14)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)17-5-4-15(22)13-18(17)23;/h1-7,12-13H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYGVYXPTYAXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=C(C=C(C=C4)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B2863177.png)

![N-(2,4-dimethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2863179.png)
![Ethyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2863180.png)
![Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2863181.png)



![3-Oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B2863187.png)
![1-(4-butylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2863189.png)


![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)
![7-cycloheptyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2863199.png)